molecular formula C7H11BrO2 B039457 2-Bromo-1-(1-hydroxycyclopentyl)ethanone CAS No. 116633-22-8

2-Bromo-1-(1-hydroxycyclopentyl)ethanone

Cat. No. B039457
CAS RN: 116633-22-8
M. Wt: 207.06 g/mol
InChI Key: UCGOJCQLQLAHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(1-hydroxycyclopentyl)ethanone, also known as Bromocyclopentylketone, is a chemical compound that belongs to the class of cyclopentyl ketones. It is a white crystalline solid that is soluble in water, ethanol, and ether. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone is not fully understood. However, studies have shown that it exerts its anti-cancer activity by inducing apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
2-Bromo-1-(1-hydroxycyclopentyl)ethanone has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of various enzymes and proteins involved in cancer cell survival. Additionally, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-Bromo-1-(1-hydroxycyclopentyl)ethanone in lab experiments is its potent anti-cancer activity. It has been shown to exhibit activity against various cancer cell lines, making it a potential candidate for the development of anti-cancer drugs. Additionally, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
However, one of the limitations of using 2-Bromo-1-(1-hydroxycyclopentyl)ethanone in lab experiments is its potential toxicity. Studies have shown that it can cause toxicity in certain cell lines at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 2-Bromo-1-(1-hydroxycyclopentyl)ethanone. One potential direction is the development of novel anti-cancer drugs based on its structure and activity. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of inflammatory conditions. Finally, research is needed to explore the potential toxicity of this compound and to develop strategies to mitigate any potential toxicity.

Synthesis Methods

The synthesis of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone can be achieved through several methods. One of the most commonly used methods involves the bromination of cyclopentanone using N-bromosuccinimide (NBS) in the presence of a base such as sodium hydroxide. The resulting bromocyclopentanone is then treated with sodium borohydride to obtain 2-Bromo-1-(1-hydroxycyclopentyl)ethanone.

Scientific Research Applications

2-Bromo-1-(1-hydroxycyclopentyl)ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.

properties

CAS RN

116633-22-8

Product Name

2-Bromo-1-(1-hydroxycyclopentyl)ethanone

Molecular Formula

C7H11BrO2

Molecular Weight

207.06 g/mol

IUPAC Name

2-bromo-1-(1-hydroxycyclopentyl)ethanone

InChI

InChI=1S/C7H11BrO2/c8-5-6(9)7(10)3-1-2-4-7/h10H,1-5H2

InChI Key

UCGOJCQLQLAHFI-UHFFFAOYSA-N

SMILES

C1CCC(C1)(C(=O)CBr)O

Canonical SMILES

C1CCC(C1)(C(=O)CBr)O

synonyms

Ethanone, 2-bromo-1-(1-hydroxycyclopentyl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.